molecular formula C11H16O7 B3121055 (2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate CAS No. 27821-07-4

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

Cat. No. B3121055
CAS RN: 27821-07-4
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-LILFMRJWSA-N
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Description

“(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate” is a complex organic compound. The (2S,3R,4S,5R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “S” and “R” notations are used to denote the configuration of the chiral centers in the molecule . The numbers (2, 3, 4, 5) refer to the carbon atoms in the molecule that are chiral centers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The “triyl triacetate” part indicates that there are three acetate groups attached to the ring. The “5-methyl” indicates that there is a methyl group attached to the 5th carbon of the ring .

Scientific Research Applications

Sustainable Chemistry and Biofuel Research

One area of interest is the conversion of plant biomass into valuable chemicals and biofuels. Chernyshev, Kravchenko, and Ananikov (2017) explored the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, highlighting its potential as a renewable feedstock for various chemical industries. This research suggests a growing interest in transforming biomass into high-value chemicals, where compounds like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" could play a role as intermediates or end products in synthesizing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmaceutical and Bioactive Compound Synthesis

The synthesis and pharmacological evaluation of bioactive heterocyclic compounds are of significant interest. Makki, Abdel-Rahman, and Alharbi (2019) reviewed the synthesis, chemical reactivities, and biological activities of 3-thioxo-1,2,4-triazin-5-ones and their derivatives, emphasizing their importance in medicinal chemistry due to their diverse biological activities. Such research underlines the potential of structurally complex molecules, similar to the target compound, in drug development and bioactive material synthesis (Makki, Abdel-Rahman, & Alharbi, 2019).

Antimicrobial and Antitumor Applications

Research into novel heterocyclic compounds for antimicrobial and antitumor applications remains a critical area. The development of new triazole derivatives, as reported by Ferreira et al. (2013) , exemplifies the ongoing search for new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These studies highlight the pharmaceutical industry's interest in novel synthetic routes and biological evaluations of potential uses for these compounds, potentially including derivatives like "(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate" (Ferreira et al., 2013).

properties

IUPAC Name

[(2R,3S,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-LILFMRJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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